molecular formula C5H4BrNO2 B13673371 2-Bromo-1-(oxazol-4-yl)ethanone

2-Bromo-1-(oxazol-4-yl)ethanone

Cat. No.: B13673371
M. Wt: 189.99 g/mol
InChI Key: PQZXVMJWTPTMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(oxazol-4-yl)ethanone is an organic compound with the molecular formula C5H4BrNO2 It is a brominated derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(oxazol-4-yl)ethanone typically involves the bromination of oxazole derivatives. One common method starts with the preparation of 4-oxazolyl ethanone, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and maintaining reaction conditions to achieve high yields and purity.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like triethylamine or sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include 1-(oxazol-4-yl)ethanone derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction Products: Specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-(oxazol-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(oxazol-4-yl)ethanone is not extensively studied. its reactivity is primarily due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. The oxazole ring can also engage in interactions with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-(oxazol-4-yl)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the bromine atom makes it a versatile intermediate for further functionalization in organic synthesis.

Properties

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

2-bromo-1-(1,3-oxazol-4-yl)ethanone

InChI

InChI=1S/C5H4BrNO2/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2

InChI Key

PQZXVMJWTPTMPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.